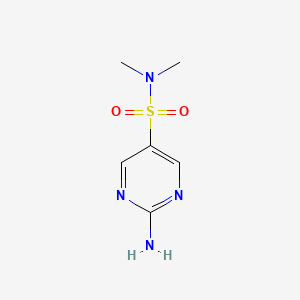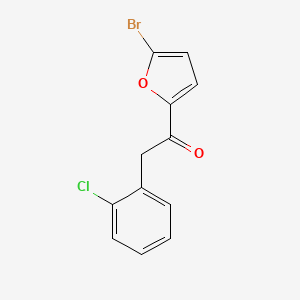
2-amino-N,N-diméthylpyrimidine-5-sulfonamide
Vue d'ensemble
Description
2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a chemical compound with the formula C6H10N4O2S and a molecular weight of 202.23 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is characterized by a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide include a molecular weight of 202.23 . Further details about its physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Inhibition de la cholinestérase
Ces composés ont également montré des profils d'inhibition impressionnants contre l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BChE). L'AChE est abondante dans le cerveau et est une cible pour le traitement de la maladie d'Alzheimer, tandis que la BChE se trouve dans le foie. Les inhibiteurs de ces enzymes peuvent être utilisés dans le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs .
Propriétés antivirales et anticancéreuses
Les sulfonamides contenant des motifs pyrimidiniques, tels que le 2-amino-N,N-diméthylpyrimidine-5-sulfonamide, présentent des effets cytotoxiques qui permettent leur utilisation comme médicaments antiviraux et anticancéreux. Leur efficacité en tant que bactéricides ouvre également des possibilités d'applications dans la lutte contre les infections microbiennes .
Activité anti-inflammatoire et analgésique
La réaction du This compound avec certains chlorures de sulfonyle a été observée pour produire des composés ayant des activités anti-inflammatoires et analgésiques. Cela suggère des applications potentielles dans le développement de nouveaux médicaments contre la douleur .
Activité antitrypanosomiale
La recherche a montré que les dérivés de la 2-aminopyrimidine présentent une activité significative contre Trypanosoma brucei rhodesiense, l'organisme responsable de la maladie du sommeil. Cela indique des applications thérapeutiques potentielles dans le traitement de cette maladie tropicale négligée .
Activité antipaludique
Ces composés ont également été testés pour leur activité antipaludique contre Plasmodium falciparum, le parasite responsable du paludisme. Certains dérivés ont montré une excellente activité, indiquant leur potentiel en tant que nouveaux agents antipaludiques .
Effets chélateurs métalliques
Des sulfonamides hétérocycliques nouvellement synthétisés, qui comprennent des dérivés du This compound, ont été testés pour leurs effets chélateurs métalliques. Cette propriété est importante pour le développement d'agents thérapeutiques capables de moduler les ions métalliques dans les systèmes biologiques .
Actions cardiotoniques
Les composés de pyrimidine thione sont les éléments constitutifs de médicaments qui améliorent le flux sanguin cérébral, tels que les bloqueurs des canaux calciques. Les dérivés du This compound sont activement recherchés pour leurs actions cardiotoniques, qui sont cruciales dans les traitements intensifs .
Analyse Biochimique
Biochemical Properties
2-amino-N,N-dimethylpyrimidine-5-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways and processes within cells.
Cellular Effects
The effects of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the overall metabolic activity of the cell . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-amino-N,N-dimethylpyrimidine-5-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and cellular processes . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
2-amino-N,N-dimethylpyrimidine-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the overall metabolic activity of the cell . These interactions can have downstream effects on other biochemical pathways and cellular functions.
Transport and Distribution
The transport and distribution of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCCTXTXCJUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-20-2 | |
| Record name | 2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)



![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)






![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

